molecular formula C10H16O3 B14247066 (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one CAS No. 484033-30-9

(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one

Cat. No.: B14247066
CAS No.: 484033-30-9
M. Wt: 184.23 g/mol
InChI Key: GXQVJCFTHJAGRK-QMMMGPOBSA-N
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Description

(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure characterized by multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of cyclohexanone derivatives, which undergo a series of reactions such as hydroxylation, methylation, and cyclization under controlled conditions. Specific reagents and catalysts, such as strong acids or bases, are often employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes or other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one apart from similar compounds is its specific arrangement of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

484033-30-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h8,11-12H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

GXQVJCFTHJAGRK-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)CO

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)CO

Origin of Product

United States

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